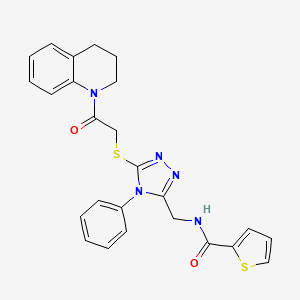

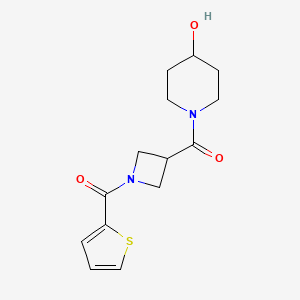

![molecular formula C7H14ClNO2S B2860181 Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride CAS No. 2138112-12-4](/img/structure/B2860181.png)

Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

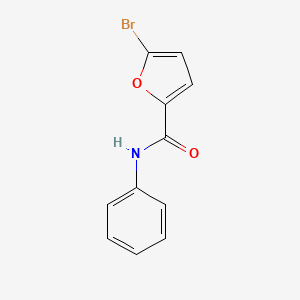

“Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride” is a chemical compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.71 . It is a solid substance .

Synthesis Analysis

The synthesis of pyrrole derivatives, which “Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride” is likely to be, often involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia . This is known as the Paal-Knorr Pyrrole Synthesis . The reaction can be conducted under neutral or weakly acidic conditions .Molecular Structure Analysis

The molecular structure of “Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride” likely involves a pyrrole ring. Pyrrole is a five-membered heterocyclic ring which has 5 p orbitals and six pi electrons contributing to its aromaticity . Each carbon in pyrrole contributes one p orbital and pi electron. The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .Scientific Research Applications

Synthetic Methods and Chemical Transformations

Research on compounds structurally related to Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride has focused on the development of new synthetic routes and the exploration of their chemical transformations. For example, Likhosherstov et al. (1993) explored a new synthesis route to octahydropyrrolo[1,2-a]pyrazines, which are structural fragments of several drugs, demonstrating the versatility and potential of such compounds in drug synthesis (Likhosherstov, Peresada, & Skoldinov, 1993). Additionally, Ma et al. (2013) described a convenient and highly stereoselective method for synthesizing octahydropyrano[3,2-b]pyrrole derivatives, further showcasing the synthetic interest in this class of compounds (Ma, Tang, Ke, Wang, Zou, & Shao, 2013).

Biological Evaluation and Potential Therapeutic Applications

Another area of interest is the biological evaluation of compounds containing the pyrrolopyrazine and pyrrolopyrrole scaffolds. Asano et al. (2013) reported on the design, synthesis, and biological evaluation of novel tri-cyclic compounds as inhibitors of apoptosis proteins (IAP) antagonists, based on an octahydropyrrolo[1,2-a]pyrazine scaffold. These compounds showed strong growth inhibition in breast cancer cells, highlighting the therapeutic potential of structurally similar compounds (Asano, Hashimoto, Saito, Shiokawa, Sumi, Yabuki, Yoshimatsu, Aoyama, Hamada, Morishita, Dougan, Mol, Yoshida, & Ishikawa, 2013).

Material Science and Electronic Applications

Furthermore, research has extended into material science, particularly in the synthesis and application of conjugated polymers and organic electronic materials. Ha et al. (2011) described the synthesis of diketopyrrolopyrrole-based π-conjugated copolymers exhibiting significant hole mobility, indicative of their potential in organic electronic devices (Ha, Kim, & Choi, 2011).

Safety and Hazards

The safety data sheet for pyrrole indicates that it is a flammable liquid and vapor, toxic if swallowed, causes serious eye damage, and is harmful if inhaled . Precautions should be taken to avoid exposure, including using only in a well-ventilated area, avoiding heat/sparks/open flames, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

1,2,3,3a,4,6,7,7a-octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S.ClH/c9-11(10)2-1-6-3-8-4-7(6)5-11;/h6-8H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYHPZGZRWLLNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC2C1CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-chlorophenyl)azepan-1-yl)methanone](/img/structure/B2860098.png)

![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2860100.png)

![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2860101.png)

![N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2860106.png)